5-[(3R)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxylic acid
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Overview
Description
5-[(3R)-dithiolan-3-yl]pentanoic acid and pyridine-3-carboxylic acid are organic compounds with significant roles in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
5-[(3R)-dithiolan-3-yl]pentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 6,8-dithiooctanoic acid using hydrogen peroxide in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Pyridine-3-carboxylic acid is industrially produced through the oxidation of 3-methylpyridine using potassium permanganate or nitric acid. The reaction is conducted at elevated temperatures and requires careful control of reaction parameters to prevent over-oxidation .
Chemical Reactions Analysis
Types of Reactions
5-[(3R)-dithiolan-3-yl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to dihydrolipoic acid, a potent antioxidant.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Pyridine-3-carboxylic acid also undergoes several reactions:
Oxidation: It can be oxidized to form pyridine-3,5-dicarboxylic acid.
Reduction: It can be reduced to form 3-pyridinemethanol.
Substitution: It can undergo electrophilic substitution reactions, forming halogenated derivatives.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen peroxide, potassium permanganate, and various reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, pH, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrolipoic acid, pyridine-3,5-dicarboxylic acid, and 3-pyridinemethanol .
Scientific Research Applications
5-[(3R)-dithiolan-3-yl]pentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: It serves as a cofactor for mitochondrial enzyme complexes.
Industry: It is used in the formulation of dietary supplements and cosmetics.
Pyridine-3-carboxylic acid is also widely used:
Chemistry: It is a precursor for the synthesis of various pharmaceuticals.
Biology: It is essential for the synthesis of NAD and NADP, which are crucial for cellular metabolism.
Medicine: It is used to treat pellagra, a disease caused by niacin deficiency.
Industry: It is used in the production of agrochemicals and food additives.
Mechanism of Action
5-[(3R)-dithiolan-3-yl]pentanoic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and regenerates other antioxidants such as vitamin C and E. It also acts as a cofactor for mitochondrial enzyme complexes, enhancing energy production and reducing oxidative stress .
Pyridine-3-carboxylic acid functions as a precursor for NAD and NADP, which are essential for various metabolic pathways. It plays a crucial role in redox reactions, DNA repair, and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Alpha-lipoic acid: Similar to 5-[(3R)-dithiolan-3-yl]pentanoic acid but exists as a racemic mixture.
Dihydrolipoic acid: The reduced form of 5-[(3R)-dithiolan-3-yl]pentanoic acid with enhanced antioxidant properties.
Nicotinamide: An amide form of pyridine-3-carboxylic acid with similar biological functions.
Uniqueness
5-[(3R)-dithiolan-3-yl]pentanoic acid is unique due to its chiral nature and potent antioxidant properties. Pyridine-3-carboxylic acid is unique for its role as a vitamin and its involvement in essential metabolic pathways .
Properties
CAS No. |
800382-67-6 |
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Molecular Formula |
C14H19NO4S2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-[(3R)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H14O2S2.C6H5NO2/c9-8(10)4-2-1-3-7-5-6-11-12-7;8-6(9)5-2-1-3-7-4-5/h7H,1-6H2,(H,9,10);1-4H,(H,8,9)/t7-;/m1./s1 |
InChI Key |
KAJMIEQCSBFGSI-OGFXRTJISA-N |
Isomeric SMILES |
C1CSS[C@@H]1CCCCC(=O)O.C1=CC(=CN=C1)C(=O)O |
Canonical SMILES |
C1CSSC1CCCCC(=O)O.C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
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